molecular formula C11H11BrO B151632 (4-(Bromomethyl)phenyl)(cyclopropyl)methanone CAS No. 35981-66-9

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone

Cat. No.: B151632
CAS No.: 35981-66-9
M. Wt: 239.11 g/mol
InChI Key: RWDFDRURELYOOX-UHFFFAOYSA-N
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Description

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol . It is characterized by a bromomethyl group attached to a phenyl ring, which is further connected to a cyclopropylmethanone moiety. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.

Chemical Reactions Analysis

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:

Scientific Research Applications

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Bromomethyl)phenyl)(cyclopropyl)methanone involves its ability to form covalent bonds with target molecules. The bromomethyl group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modification. This property is particularly useful in the design of chemical probes for studying protein interactions and functions . The molecular targets and pathways involved depend on the specific application and the nature of the target biomolecules.

Comparison with Similar Compounds

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, particularly its bromomethyl group, which offers versatile reactivity for various synthetic and research applications.

Properties

IUPAC Name

[4-(bromomethyl)phenyl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDFDRURELYOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262646
Record name [4-(Bromomethyl)phenyl]cyclopropylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35981-66-9
Record name [4-(Bromomethyl)phenyl]cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35981-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Bromomethyl)phenyl]cyclopropylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 4-chloro-1-(4-isopropyl-phenyl)-butan-1-one (20 g, 124 mmol) and 2,2′-Azolons (2-methylpropionitrile) (0.5 g) in methylene chloride (100 mL) and cool to 5° C. Add a suspension of N-bromosuccinimide (12 g) in methylene chloride (50 mL) and irradiate with light (150 Watt lamp), maintaining the temperature at 5° C. After 2, 3 and 7 hour time periods, add additional N-bromosuccinimide (6 g, 6 g, 2.8 g) and continue stirring. After 7.5 hours, wash with water (200 mL) and with 0.4M sodium hydrogen carbonate (2×200 mL). Dry (Na2SO4), evaporate the solvent in vacuo and recrystallize (hexane) to give the title compound as a crystalline solid (26.7 g).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-Azolons
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve 4-chloro-1-(4-isopropyl-phenyl)-butan-1-one (20 g, 124 mmol) and 2,2'-Azolons (2-methylpropionitrile) (0.5 g) in methylene chloride (100 mL) and cool to 5C. Add a suspension of N-bromosuccinimide (12 g) in methylene chloride (50 mL) and irradiate with light (150 Watt lamp), maintaining the temperature at 5° C. After 2, 3 and 7 hour time periods, add additional N-bromosuccinimide (6 g, 6 g, 2.8 g).and continue stirring. After 7.5 hours, wash with water (200 mL) and with 0.4M sodium hydrogen carbonate (2×200 mL). Dry (Na2SO4), evaporate the solvent in vacuo and recrystallize (hexane) to give the title compound as a crystalline solid (26.7 g).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2'-Azolons
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
5C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four

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